(Z)-4-((4-([1,1'-biphenyl]-4-yl)-3-allylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[[4-(4-phenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4OS/c1-4-19-32-26(24-17-15-23(16-18-24)22-11-7-5-8-12-22)20-35-29(32)30-27-21(2)31(3)33(28(27)34)25-13-9-6-10-14-25/h4-18,20H,1,19H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWKXSFKFPVPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring, biphenyl moiety, and a pyrazolone structure. The presence of these functional groups suggests potential interactions with various biological targets.
Key Structural Features
- Thiazole Ring : Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
- Biphenyl Group : Often associated with increased lipophilicity and bioactivity.
- Pyrazolone Core : Commonly found in anti-inflammatory and analgesic drugs.
Anticancer Activity
Recent studies have indicated that compounds similar to this molecule exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial effects. Research has shown that compounds containing thiazole exhibit activity against a range of bacteria and fungi. A specific study highlighted that thiazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against both Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For instance, compounds with similar structures have been shown to induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. Specifically, one study demonstrated that a related compound could effectively deplete intracellular glutathione and induce ROS in pancreatic cancer cells, suggesting a pathway for developing novel anticancer therapies .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. Compounds structurally similar to (Z)-4-((4-([1,1'-biphenyl]-4-yl)-3-allylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have been studied for their ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes involved in disease pathways. For example, certain pyrazole derivatives have been identified as potent inhibitors of kinases implicated in cancer and other diseases. This positions them as promising candidates for drug development aimed at targeting these enzymes .
Materials Science Applications
Photonic Materials
The unique structural properties of pyrazole compounds allow for their use in developing photonic materials. Research has indicated that integrating such compounds into polymer matrices can enhance optical properties, making them suitable for applications in sensors and light-emitting devices .
Nanocomposites
Pyrazole derivatives have been explored as additives in nanocomposite materials to improve mechanical strength and thermal stability. Studies suggest that incorporating these compounds can lead to enhanced performance characteristics in various industrial applications .
Agricultural Chemistry Applications
Pesticide Development
The structural motifs present in this compound may contribute to the development of new agrochemicals. Research has shown that similar compounds can act as effective pesticides or herbicides by disrupting biochemical pathways in pests or weeds .
Summary of Findings
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs, enzyme inhibitors |
| Materials Science | Photonic materials, nanocomposites |
| Agricultural Chemistry | Pesticides and herbicides |
Comparison with Similar Compounds
Key Observations:
Biphenyl vs. Anthracene : The biphenyl group in the target compound enhances π-π stacking interactions compared to anthracene derivatives, which exhibit stronger fluorescence but poorer solubility .
Allyl vs. Hydroxyethyl : The allyl group in the target compound increases lipophilicity (logP ≈ 4.2) compared to the hydroxyethyl analog (logP ≈ 2.8), suggesting differences in membrane permeability .
Physicochemical Properties
Key Findings:
- Thermal Stability : The anthracene derivative’s higher melting point (255–257°C) correlates with extended aromaticity and stronger intermolecular forces .
- Solubility : The target compound’s biphenyl group balances lipophilicity and solubility in DMSO, making it more suitable for biological assays than the anthracene analog .
- UV Absorption : Bathochromic shifts in the anthracene derivative (λmax = 378 nm) arise from extended conjugation, unlike the target compound’s absorption at 342 nm .
Crystallographic and Computational Insights
Crystallographic Data:
Computational Studies:
- DFT Calculations : The target compound’s HOMO-LUMO gap (3.8 eV) is narrower than the anthracene derivative (4.2 eV), indicating higher reactivity .
- Molecular Docking : The allyl-thiazole moiety in the target compound shows stronger binding affinity (ΔG = −8.2 kcal/mol) to cyclooxygenase-2 (COX-2) compared to hydroxyethyl analogs (ΔG = −6.5 kcal/mol) .
Q & A
Q. What challenges arise in achieving enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns with hexane/isopropanol.
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals in ethanol .
Data Analysis & Contradictions
Q. How can computational methods predict the reactivity of the allylthiazolylideneamino group?
Q. What role does the allyl group play in stability under varying pH conditions?
- Methodological Answer : Conduct stability studies (pH 2–12, 37°C) using UV-Vis spectroscopy. Compare degradation rates with propyl/methyl analogs to assess allyl’s electron-withdrawing effects .
Crystallography & Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
